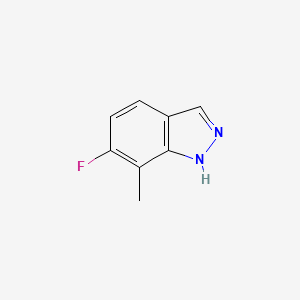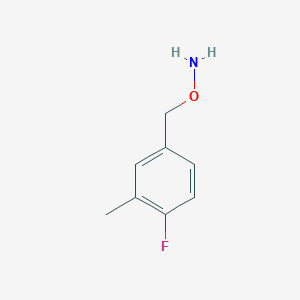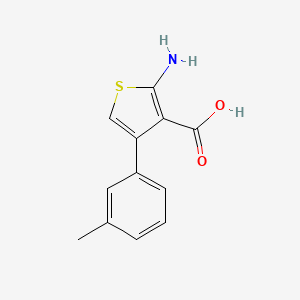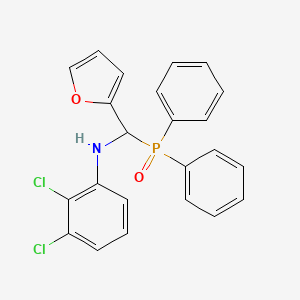
4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole typically involves the following steps:
Formation of Azetidine Intermediate: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Pyrazole Ring: The pyrazole ring can be introduced through condensation reactions involving hydrazines and 1,3-diketones.
Final Coupling: The azetidine and pyrazole intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into more reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrazole or azetidine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor Binding: It may bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agrochemicals: It may be used in the development of pesticides or herbicides.
Materials Science: The compound may be utilized in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its mechanism fully.
Comparación Con Compuestos Similares
Similar Compounds
4-(Azetidin-3-yloxy)-1H-pyrazole: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)-1H-pyrazole: Lacks the azetidin-3-yloxy group.
4-(Azetidin-3-yloxy)-1-(ethyl)-1H-pyrazole: Has an ethyl group instead of the 2-methylpropyl group.
Uniqueness
4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is unique due to the presence of both the azetidin-3-yloxy and 2-methylpropyl groups. These structural features may confer specific properties, such as enhanced binding affinity or selectivity, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-(azetidin-3-yloxy)-1-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C10H17N3O/c1-8(2)6-13-7-10(5-12-13)14-9-3-11-4-9/h5,7-9,11H,3-4,6H2,1-2H3 |
Clave InChI |
QYRLOKDUMXLMPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)
![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)

![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)








